molecular formula C17H21FN2O2 B11174755 4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11174755
M. Wt: 304.36 g/mol
InChI Key: SCZDOMOFNGIECL-UHFFFAOYSA-N
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Description

4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core substituted with an azepane carbonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrrolidinone Core: Starting with a suitable pyrrolidine derivative, the core structure can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the Azepane Carbonyl Group: This step might involve the use of azepane derivatives and carbonylation reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions could be used to modify the carbonyl group or other functional groups.

    Substitution: The fluorophenyl group may participate in substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored as a potential drug candidate, particularly if it exhibits pharmacologically relevant properties.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one: Similar structure but with a piperidine ring instead of an azepane ring.

    4-(Morpholine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The uniqueness of 4-(Azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H21FN2O2

Molecular Weight

304.36 g/mol

IUPAC Name

4-(azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C17H21FN2O2/c18-14-5-7-15(8-6-14)20-12-13(11-16(20)21)17(22)19-9-3-1-2-4-10-19/h5-8,13H,1-4,9-12H2

InChI Key

SCZDOMOFNGIECL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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